molecular formula C7H5BrClNO B2753053 3-Bromo-N-hydroxybenzenecarboximidoyl chloride CAS No. 86405-09-6

3-Bromo-N-hydroxybenzenecarboximidoyl chloride

Cat. No. B2753053
CAS RN: 86405-09-6
M. Wt: 234.48
InChI Key: PYTGMMRJSZMTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-N-hydroxybenzenecarboximidoyl chloride” is a chemical compound with the molecular formula C7H5BrClNO . It has a molecular weight of 234.48 . This compound is also known by other names such as “3-Bromo-alpha-chlorobenzaldoxime”, “(1Z)-3-bromo-N-hydroxybenzenecarboximidoyl chloride”, and "3-Bromo-N-hydroxybenzene-1-carbonimidoyl chloride" .


Molecular Structure Analysis

The molecular structure of “3-Bromo-N-hydroxybenzenecarboximidoyl chloride” consists of 7 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The InChI Key for this compound is PYTGMMRJSZMTOA-YFHOEESVSA-N .

Scientific Research Applications

Photooxidation in Environmental Waters

Research has indicated that brominated compounds participate in photooxidation processes in environmental waters. A study demonstrated that the oxidation kinetics of various organic chemicals, including brominated compounds, in the presence of hydroxyl radical scavengers can help estimate photooxidation rates under environmental conditions. This insight is crucial for understanding the fate of brominated pollutants in aquatic environments (Zepp, Hoigné, & Bader, 1987).

Aerobic Oxidation Catalysis

Brominated compounds have been utilized as co-catalysts in aerobic oxidation reactions. A study revealed that brominated co-catalysts could enhance the oxidation of alcohols and alkylaromatics with dioxygen when catalyzed by N-hydroxyphthalimide. This application underscores the role of brominated compounds in facilitating efficient and selective oxidation reactions, essential for synthesizing fine chemicals and pharmaceuticals (Figiel & Sobczak, 2007).

Environmental Sample Analysis

The application of brominated compounds extends to environmental analysis, particularly in the preconcentration of phenolic compounds from water samples. For instance, magnetic nanoparticles coated with cetyltrimethylammonium bromide have been employed for the solid-phase extraction of phenolic pollutants, demonstrating the utility of brominated surfactants in enhancing analytical methodologies for environmental monitoring (Zhao et al., 2008).

Synthesis of Bioactive Molecules

Brominated intermediates are crucial in synthesizing novel compounds with potential biological activities. A study on synthesizing 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides highlighted the synthesis of brominated compounds and evaluated their insecticidal and fungicidal activities. This research demonstrates the significance of brominated compounds in developing new agrochemicals (Zhu et al., 2014).

Safety and Hazards

Handling “3-Bromo-N-hydroxybenzenecarboximidoyl chloride” requires caution. Avoid prolonged exposure and do not breathe dust or vapor. It’s recommended to use safety showers and eye washes when handling this compound. Avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

properties

IUPAC Name

(1Z)-3-bromo-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTGMMRJSZMTOA-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86405-09-6
Record name 3-bromo-N-hydroxybenzene-1-carbonimidoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.